An In-depth Technical Guide to 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine, a versatile intermediate in medicinal chemistry. We will delve into its physicochemical properties, provide detailed protocols for its synthesis and handling, and explore its applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and utilization of imidazo[4,5-b]pyridine derivatives.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry due to its structural analogy to endogenous purines.[1] This structural similarity allows derivatives of this scaffold to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Imidazo[4,5-b]pyridine derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, as well as for the treatment of central nervous system disorders.[2][3]
The introduction of a trimethylsilyl (TMS) group at the N3 position of the imidazole ring serves multiple purposes. Primarily, it acts as a protecting group, enabling selective functionalization at other positions of the heterocyclic core.[4][5] The TMS group can be readily introduced and removed under mild conditions, making it an ideal tool for multi-step organic synthesis.[5][6] Furthermore, the presence of the silyl group can enhance the solubility of the parent compound in organic solvents and can be utilized in various cross-coupling reactions.[4][7]
Physicochemical Properties
While specific experimental data for 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine is not extensively documented in publicly available literature, we can infer its key physicochemical properties based on the parent compound, imidazo[4,5-b]pyridine, and the general characteristics of N-silylated heterocycles.
| Property | Value (Imidazo[4,5-b]pyridine) | Predicted Value/Comments (3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine) |
| Molecular Formula | C₆H₅N₃ | C₉H₁₃N₃Si |
| Molecular Weight | 119.12 g/mol [8] | 191.31 g/mol |
| Appearance | --- | Expected to be a solid or a high-boiling liquid. |
| Melting Point | 148-150 °C | The melting point is expected to be lower than the parent compound due to the introduction of the non-polar and flexible TMS group. |
| Boiling Point | --- | Expected to be significantly higher than the parent compound due to the increase in molecular weight, but likely distillable under vacuum. |
| Solubility | Soluble in polar solvents. | Expected to have increased solubility in non-polar organic solvents such as THF, dichloromethane, and hexanes, and reduced solubility in polar solvents like water. |
| XLogP3 | 0.3[8] | The XLogP3 value is predicted to be higher than the parent compound, indicating increased lipophilicity. |
Synthesis and Handling
The synthesis of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine is typically achieved through the N-silylation of the parent imidazo[4,5-b]pyridine. The following protocol is a generalized procedure based on standard methods for the silylation of N-heterocycles.
Experimental Protocol: Synthesis of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Materials:
-
Imidazo[4,5-b]pyridine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Silylating agent (e.g., Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS))
-
Base (e.g., Triethylamine (TEA), Pyridine, or used in excess for HMDS)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve imidazo[4,5-b]pyridine (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution at room temperature.
-
Addition of Silylating Agent: Slowly add the silylating agent (1.1 to 1.5 equivalents) to the reaction mixture. If using TMSCl, an exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If a precipitate (e.g., triethylammonium chloride) forms, filter the reaction mixture.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
-
Diagram of the Synthetic Workflow:
Caption: Generalized workflow for the synthesis of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
Spectroscopic Characterization
The structural confirmation of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet at approximately 0 ppm corresponding to the nine equivalent protons of the trimethylsilyl group.[9] The aromatic protons of the imidazo[4,5-b]pyridine core will also be present, likely with shifts slightly different from the parent compound.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 191.31.
Reactivity and Applications in Drug Discovery
The primary utility of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine lies in its role as a protected intermediate for the synthesis of more complex molecules. The TMS group directs functionalization to other positions of the ring system.
Key Reactions and Applications:
-
Electrophilic Substitution: The protected nitrogen allows for selective electrophilic substitution reactions (e.g., halogenation, nitration) on the pyridine or imidazole ring.
-
Metalation and Cross-Coupling: The TMS group can be cleaved, and the resulting N-H can be deprotonated to generate a nucleophile for various coupling reactions. Alternatively, the silyl group itself can participate in certain cross-coupling reactions.[7]
-
Deprotection: The TMS group is typically removed under mild acidic or fluoride-mediated conditions, regenerating the N-H functionality for further derivatization.[6]
The ability to selectively modify the imidazo[4,5-b]pyridine scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery.[10] By introducing various substituents at different positions, researchers can fine-tune the pharmacological properties of the molecule to enhance potency, selectivity, and pharmacokinetic profiles. For instance, derivatives of the imidazo[4,5-b]pyridine core have been explored as kinase inhibitors, showcasing the importance of targeted functionalization.[2]
Logical Relationship Diagram:
Caption: Role of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine in drug discovery.
Conclusion
3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine is a key synthetic intermediate that facilitates the exploration of the chemical space around the medicinally important imidazo[4,5-b]pyridine scaffold. Its ease of synthesis and the tunable reactivity of the TMS protecting group make it an invaluable tool for medicinal chemists. Further research into the specific properties and reactions of this compound will undoubtedly contribute to the development of novel and effective therapeutic agents.
References
- Recent Developments in the Synthetic Uses of Silyl-protected Enoldiazoacetates for Heterocyclic Syntheses | Australian Journal of Chemistry | ConnectSci. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLzClcmuvEqiR_ijAJ5OoXxgDiHdyA9m-mSyM-rCGTy54B2cwCyJgss1RreTuSALb7Rrri7mXHnX03izrWIEdLb8TV73hjE03a2v9pOddp2QhtxFoLftJF632cYUs9MkfI7Gi9nvt0PqWc-ekiHIRfGxs4zUlrWM3-HgXUdoI2L699pOJqJL3FBfdCuhEBshJwu--7kYe2NYmthig1KQ==]
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8eTp7G-gMxaBUiYJrnSBmCyLFU7N6balV7MWRRCxgrRd6D8OSpRcsh-04vyqqw03RIrLtPzXhmqEWjBFQkN-XbQssyX-fdg4Rba5eMuCk9eQxHSGkDtxxSj623Fw565y2W5LlKiLIG4_GWyM=]
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRSmS1UsCUw8JvOWnA_MUFL-g0ZPGUerFVtSGLRHS6L0zHzZrXjJqSYVArYb6KjGbA9Oqc0RuCJSNMJo-7T5z3Xsysx7TdTh3nS_ok9d9gFMn0gmpGDt465CAaQs7KT8kMZla1GMTNHc2oAqZ4_LsOzg==]
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. [URL: https://www.proquest.com/docview/2678663809]
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. [URL: https://fulir.irb.hr/id/eprint/3773/]
- Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00492]
- Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc07659a]
- Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm3013872]
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/1522]
- Silyl protecting groups - Wikipedia. [URL: https://en.wikipedia.org/wiki/Silyl_protecting_group]
- Silyl Protective Groups | Chem-Station Int. Ed. [URL: https://www.chem-station.com/en/reactions-2/2014/03/silyl-protective-groups.html]
- A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis - Benchchem. [URL: https://www.benchchem.com/blog/a-comprehensive-guide-to-silyl-protecting-groups-in-organic-synthesis/]
- SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. - ResearchGate. [URL: https://www.researchgate.
- Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Imidazo_4_5-b_pyridine]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. connectsci.au [connectsci.au]
- 8. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Silyl protecting groups - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
